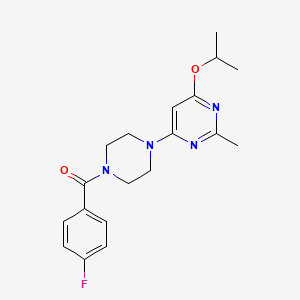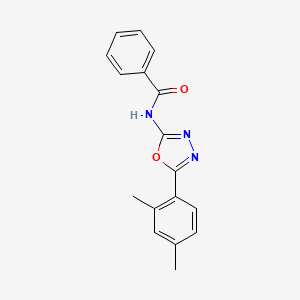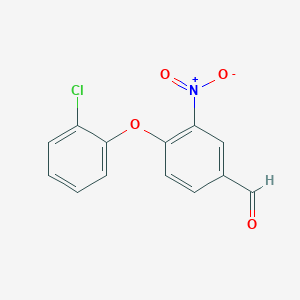
5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine, also known as MT-2, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. MT-2 is a derivative of the natural hormone α-melanocyte-stimulating hormone (α-MSH) and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Thiazolidines and Their Derivatives in Drug Discovery
Thiazolidine motifs, including derivatives of thiazol-2-amines, have attracted significant interest due to their presence in diverse natural and bioactive compounds. These motifs exhibit a wide range of pharmacological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The sulfur component in these structures enhances their pharmacological properties, making them pivotal in the synthesis of valuable organic combinations. Advanced synthetic approaches, including multicomponent reactions and green chemistry, have been employed to enhance their selectivity, purity, and pharmacokinetic activity, highlighting their potential in drug discovery and as vehicles for probe design (Nusrat Sahiba, Ayushi Sethiya, J. Soni, D. K. Agarwal, S. Agarwal, 2020).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Nitrogen-containing compounds, such as thiazol-2-amines, are prevalent in various industries and pose environmental risks. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving the overall treatment schemes for water purification. AOPs, including ozone, Fenton, and photocatalytic processes, offer promising methods for the degradation of nitrogen-containing hazardous compounds, underlining the importance of developing technologies focused on the degradation of such compounds to mitigate environmental impacts (Akash P. Bhat, P. Gogate, 2021).
Amine-functionalized Metal–organic Frameworks
Amine-functionalized materials, derived from compounds similar to 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine, have shown significant potential in gas storage, separation, and catalysis. Specifically, amine-functionalized metal–organic frameworks (MOFs) have demonstrated excellent CO2 capture capabilities due to the strong interaction between CO2 and basic amino functionalities. These materials have applications in environmental remediation and sustainable development, with potential uses extending to catalysis due to their unique structural and functional properties (Yichao Lin, Chunlong Kong, Liang Chen, 2016).
Propiedades
IUPAC Name |
5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-5(4-10-2)6-3-9-7(8)11-6/h3,5H,4H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDGAPCNCBLZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C1=CN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)
![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)
![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)
![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)

![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)


![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)
